4-Nitrophenyl phosphate
Overview
Description
p-Nitrophenylphosphate: is a non-proteinaceous chromogenic substrate widely used in biochemical assays, particularly for detecting the activity of phosphatases such as alkaline phosphatase and acid phosphatase . The compound is known for its ability to transform from a colorless state to a colored compound through a biological mechanism called dephosphorylation . This property makes it a valuable tool in various scientific research applications.
Mechanism of Action
Target of Action
The primary targets of 4-Nitrophenyl phosphate are the Low molecular weight phosphotyrosine protein phosphatase and Dual specificity protein phosphatase 23 . These enzymes belong to the family of hydrolases, specifically those acting on phosphoric monoester bonds .
Mode of Action
This compound interacts with its target enzymes by serving as a substrate. The enzyme 4-nitrophenylphosphatase catalyzes the reaction of this compound with water to produce 4-nitrophenol and phosphate .
Biochemical Pathways
The biochemical pathway involving this compound is primarily the hydrolysis of the phosphate group. This reaction is catalyzed by the target enzymes, resulting in the production of 4-nitrophenol and a free phosphate group .
Result of Action
The hydrolysis of this compound by the target enzymes results in the production of 4-nitrophenol and a free phosphate group . The 4-nitrophenol produced is a yellow compound, which can be detected spectrophotometrically .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, it is known to be flammable and should be kept away from open flames or high temperatures . Additionally, the enzymatic activity can be affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
4-Nitrophenyl phosphate is a non-proteinaceous chromogenic substrate for alkaline and acid phosphatases used in ELISA and conventional spectrophotometric assays . Phosphatases catalyze the hydrolysis of this compound, liberating inorganic phosphate and the conjugate base of para-nitrophenol . The resulting phenolate is yellow, with a maximal absorption at 405 nm . This property can be used to determine the activity of various phosphatases including alkaline phosphatase (AP) and protein tyrosine phosphatase (PTP) .
Cellular Effects
The hydrolysis of this compound by phosphatases in cells results in the production of inorganic phosphate and para-nitrophenol . This reaction can influence cell function by altering the levels of these products. For instance, the increase in inorganic phosphate can impact various cellular processes, including energy metabolism and signal transduction .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with enzymes such as phosphatases . These enzymes catalyze the hydrolysis of this compound, leading to the release of inorganic phosphate and para-nitrophenol . This process involves binding interactions with the enzymes, leading to the activation of these enzymes and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. For instance, the hydrolysis of this compound at 50 °C and pH 5.0 proceeds with a rate constant of 1.74 × 10−5 s−1 . This indicates that the product’s stability and degradation can vary depending on the conditions of the experiment .
Metabolic Pathways
This compound is involved in the metabolic pathway related to phosphatases . These enzymes interact with this compound to catalyze its hydrolysis, leading to the production of inorganic phosphate and para-nitrophenol . This process can affect metabolic flux or metabolite levels within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Nitrophenylphosphate can be synthesized through the esterification of phosphoric acid with 4-nitrophenol . The reaction typically involves the use of a dehydrating agent to facilitate the formation of the phosphate ester bond.
Industrial Production Methods: Industrial production of p-Nitrophenylphosphate often involves large-scale esterification processes under controlled conditions to ensure high yield and purity. The compound is then purified and crystallized for use in various applications .
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenylphosphate primarily undergoes hydrolysis reactions catalyzed by phosphatases . The hydrolysis results in the liberation of inorganic phosphate and the conjugate base of p-Nitrophenol, which is yellow and absorbs maximally at 405 nm .
Common Reagents and Conditions:
Reagents: Phosphatases (e.g., alkaline phosphatase, protein tyrosine phosphatase)
Conditions: The reactions are typically carried out in buffered solutions at specific pH levels to optimize enzyme activity.
Major Products: The major product formed from the hydrolysis of p-Nitrophenylphosphate is p-Nitrophenol, which is a chromogenic compound .
Scientific Research Applications
Chemistry: p-Nitrophenylphosphate is used as a substrate in enzyme kinetics studies to measure the activity of phosphatases . Its chromogenic properties allow for easy quantification of enzyme activity using spectrophotometric assays .
Biology: In biological research, p-Nitrophenylphosphate is used in ELISA (Enzyme-Linked Immunosorbent Assay) to detect the presence of specific antigens or antibodies . It is also employed in studying signal transduction pathways involving phosphatases .
Medicine: p-Nitrophenylphosphate is used in diagnostic assays to measure enzyme activity in clinical samples, aiding in the diagnosis of various diseases .
Industry: In industrial applications, p-Nitrophenylphosphate is used in quality control processes to monitor enzyme activity in biotechnological products .
Comparison with Similar Compounds
Paraoxon: Another aryl phosphate used in biochemical assays.
4-Nitrophenyl dihydrogen phosphate: A compound structurally similar to p-Nitrophenylphosphate.
Uniqueness: p-Nitrophenylphosphate is unique due to its chromogenic properties, which allow for easy detection and quantification of enzyme activity . Its low cost and high sensitivity make it a preferred substrate in various research and industrial applications .
Properties
IUPAC Name |
(4-nitrophenyl) dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO6P/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKIHKMTEMTJQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32348-90-6 (magnesium salt), 32348-91-7 (di-ammonium salt), 4264-83-9 (di-hydrochloride salt), 54306-27-3 (hydrochloride salt) | |
Record name | Nitrophenylphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60861876 | |
Record name | 4-Nitrophenylphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861876 | |
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Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330-13-2, 12778-12-0 | |
Record name | 4-Nitrophenyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nitrophenylphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl phosphoric acid ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012778120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitrophenyl Phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04214 | |
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Record name | 4-Nitrophenyl dihydrogen phosphate | |
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Record name | Phosphoric acid, mono(4-nitrophenyl) ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Nitrophenylphosphate | |
Source | EPA DSSTox | |
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Record name | 4-nitrophenyl dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.777 | |
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Record name | 4-NITROPHENYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NF9TE3BA | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-nitrophenyl phosphate function as a substrate for alkaline phosphatase?
A1: Alkaline phosphatase catalyzes the hydrolysis of PNPP, breaking the phosphate ester bond and releasing 4-nitrophenol and inorganic phosphate. [, ] 4-Nitrophenol exhibits a yellow color in alkaline solutions, allowing for convenient spectrophotometric monitoring of the reaction at 404 nm. [, , ]
Q2: Are there differences in how metal ions interact with this compound compared to natural phosphatase substrates?
A2: Yes, studies using myo-inositol monophosphatase show that metal ion inhibitors like lithium interact differently depending on the substrate. Lithium shows uncompetitive inhibition with inositol 1-phosphate, but non-competitive inhibition with PNPP. This suggests different binding modes of the metal ion depending on the substrate structure. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula for the disodium salt trihydrate is 2NaC6H4NO6P·3H2O with a molecular weight of 371 g/mol. []
Q4: How can I determine the presence of 4-nitrophenol contamination in this compound samples?
A4: Paired-ion high-performance liquid chromatography can be employed to quantify 4-nitrophenol content in PNPP. A reversed-phase column with a methanol/water mobile phase containing tetrabutylammonium phosphate reagent allows for the separation and detection of both compounds. [, , ]
Q5: Does the absorbance of this compound in alkaline solution vary with temperature?
A5: Yes, the absorbance of alkaline PNPP solutions exhibits temperature dependence. This thermochromic property is independent of the source, buffer concentration, and pH above 9.0. This highlights the need for strict temperature control during enzymatic assays using PNPP. [, ]
Q6: Can you describe the mechanism of this compound hydrolysis by zirconium-substituted Wells-Dawson polyoxometalates?
A6: Kinetic and NMR studies suggest that the Zr(IV)-substituted Wells-Dawson polyoxometalate binds to PNPP, forming a complex. This interaction facilitates the hydrolytic cleavage of the phosphate ester bond, releasing 4-nitrophenol and inorganic phosphate. The process exhibits significant pH dependence, with higher activity observed under acidic conditions. [, ]
Q7: How does Prussian blue compare to tetraamine cobalt (III) complexes in promoting PNPP hydrolysis?
A7: Both Prussian blue and tetraamine cobalt (III) complexes demonstrate catalytic activity for PNPP hydrolysis. Interestingly, the hydrolysis rate with Prussian blue is comparable to that observed with [(tme)2Co(OH2)2]3+, highlighting the role of mixed-valence bimetallic centers in Prussian blue for substrate binding and promoting nucleophilic attack. []
Q8: What is the role of metal ions in catalyzing PNPP hydrolysis?
A8: Metal ions, such as copper, zinc, and lanthanides, can significantly enhance the hydrolysis rate of PNPP. They often function by coordinating to the phosphate group, increasing its electrophilicity and facilitating nucleophilic attack by water or hydroxide ions. The specific mechanism and efficiency depend on the metal ion, its coordination environment, and reaction conditions. [, , , , ]
Q9: Can this compound be used to study the stereospecificity of enzymes?
A9: Yes, studies with phosphatidylinositol-specific phospholipase C from Bacillus cereus utilized resolved enantiomers of myo-inositol 1-(this compound). Results showed high stereospecificity for the D-enantiomer, demonstrating the enzyme's ability to discriminate between substrate enantiomers. []
Q10: Have there been computational studies on the mechanism of metal-catalyzed PNPP hydrolysis?
A10: While the provided articles do not describe specific computational studies on PNPP, they highlight the potential for using computational tools to investigate the mechanism of metal-catalyzed hydrolysis. Computational chemistry can provide insights into transition states, intermediate structures, and the role of the metal ion in facilitating the reaction.
Q11: How does the structure of the phosphorylating agent affect the selectivity of phosphorylation reactions?
A11: Studies using 2-(N,N-dimethylamino)-4-nitrophenyl phosphate (2) demonstrated its selectivity for phosphorylating primary hydroxyl groups in alcohols and nucleosides. This selectivity is attributed to the specific reactivity of the reagent and its interaction with different hydroxyl groups. []
Q12: How do steric effects influence the catalytic activity of zinc(II) complexes in cleaving RNA and DNA model phosphates?
A12: Research on N-methylated []aneN3-containing zinc(II) complexes revealed that increasing steric hindrance around the metal center, achieved through N-methylation, can significantly impact the catalytic activity and synergetic effects in phosphate diester cleavage reactions. This highlights the importance of considering steric factors when designing metal complexes for catalytic applications. []
Q13: How does the presence of impurities in this compound samples affect its use in alkaline phosphatase assays?
A13: Impurities, such as 4-nitrophenol and inorganic phosphate, are commonly found in PNPP and can lead to inaccuracies in alkaline phosphatase activity measurements. [] High-purity materials with minimal contamination are crucial for reliable enzymatic assays.
Q14: What safety precautions should be taken when handling this compound?
A14: While specific SHE regulations are not discussed in these research articles, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment, handling the compound in a well-ventilated area, and avoiding contact with skin or eyes.
Q15: What are some historical milestones in the use of this compound in enzyme research?
A15: The development of PNPP as a chromogenic substrate for phosphatase enzymes marked a significant advancement in enzyme kinetics. Its use allowed for simple and sensitive spectrophotometric assays, facilitating research on phosphatase activity, kinetics, and inhibition. [, ]
Q16: How has the use of this compound advanced our understanding of enzyme mechanisms?
A16: PNPP has been instrumental in elucidating the mechanisms of various enzymes, particularly phosphatases. By studying the kinetics and inhibition of PNPP hydrolysis, researchers have gained valuable insights into the catalytic mechanisms, substrate specificity, and roles of metal ions in enzyme activity. [, , , , ]
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